3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid
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Overview
Description
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid is a chemical compound with the molecular formula C7H4BBrF4O2 and a molecular weight of 286.81 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of bromine, fluorine, and trifluoromethyl groups makes it a versatile reagent in various chemical transformations.
Preparation Methods
The synthesis of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid typically involves the following steps:
Fluorination: The addition of a fluorine atom.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
Boronic Acid Formation: The final step involves the formation of the boronic acid group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine, fluorine, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the bromine, fluorine, and trifluoromethyl groups, making it less versatile in certain reactions.
4-Bromo-2-fluorophenylboronic Acid: Similar but lacks the trifluoromethyl group, which can affect its reactivity and selectivity.
3-Bromo-5-trifluoromethylphenylboronic Acid: Similar but lacks the fluorine atom, which can influence its chemical properties.
The unique combination of bromine, fluorine, and trifluoromethyl groups in this compound makes it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFBSZFKKNFRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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